

In Vitro Bioactivity of 2,4-Disubstituted 6-Methoxyquinoline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2,4-Dichloro-6-methoxyquinoline**

Cat. No.: **B1349136**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological performance of compounds synthesized from the versatile **2,4-dichloro-6-methoxyquinoline** scaffold. This document summarizes key experimental data and provides detailed methodologies for the cited bioassays to support further research and development in this area.

Derivatives of the quinoline nucleus, a privileged scaffold in medicinal chemistry, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The **2,4-dichloro-6-methoxyquinoline** core, in particular, offers reactive sites at the 2- and 4-positions, enabling the synthesis of diverse libraries of compounds with potential therapeutic applications. This guide focuses on the in vitro evaluation of such derivatives, presenting a comparative analysis of their bioactivities based on published experimental data.

Anticancer Activity: A Comparative Analysis

A significant area of investigation for quinoline derivatives is their potential as anticancer agents. The following data, compiled from various studies, showcases the cytotoxic effects of different 2,4-disubstituted 6-methoxyquinoline analogs against a panel of human cancer cell lines.

Cytotoxicity Data (IC50, μ M)

Compound ID	Substitution Pattern	MCF-7 (Breast)	HCT-116 (Colon)	HepG2 (Liver)	A549 (Lung)	Reference
Series A	2-aryl-4-alkoxy-6,7-dimethoxyquinoline	-	-	-	-	[1]
14m	2-(p-CF ₃ -phenyl)-4-propoxy	1.26 (Full Panel GI50)	0.875 (GI50)	-	-	[1]
Series B	Quinoline-based dihydrazone	7.05	-	7.016 (BEL-7402)	-	[2]
3c	-	7.05	-	-	-	[2]
Alternative	5-Fluorouracil (5-FU)	>7.05	-	>7.016	-	[2]

Note: Direct comparison is challenging due to variations in cell lines and assay conditions between studies. The data presented is for illustrative purposes to highlight the potential of these scaffolds.

Antimicrobial Activity: A Comparative Analysis

In addition to their anticancer properties, derivatives of the 2-chloro-6-methoxyquinoline scaffold have been investigated for their antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MICs) of synthesized compounds against various bacterial and fungal strains.

Antimicrobial Activity Data (MIC, $\mu\text{g/mL}$)

Compound ID	Substitution Pattern	S. aureus	E. coli	C. albicans	A. niger	Reference
Series C	2-chloro-6-methylquinoline hydrazone	-	-	-	-	[3]
3a-o	Varied hydrazone substitution s	Good Activity	Good Activity	Good Activity	Good Activity	[3]
Series D	2-chloro-6-methylquinolinyl amines	Promising	Promising	Promising	Promising	
-	Electron withdrawing groups on phenyl ring	-	-	Promising	Promising	
Alternative	Standard Antibiotics/ Antifungals	-	-	-	-	

Note: "Good Activity" and "Promising" are qualitative descriptions from the source and specific MIC values were not uniformly reported in a comparable format.

Experimental Protocols

Anticancer Activity - MTT Assay

The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for 48 hours.
- MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration.

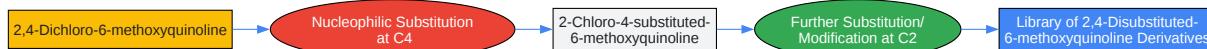
Antimicrobial Activity - Broth Microdilution Method

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5×10^5 CFU/mL in the appropriate broth medium.
- Compound Dilution: The synthesized compounds were serially diluted in the broth medium in 96-well microtiter plates.
- Inoculation: Each well was inoculated with the prepared microbial suspension.
- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

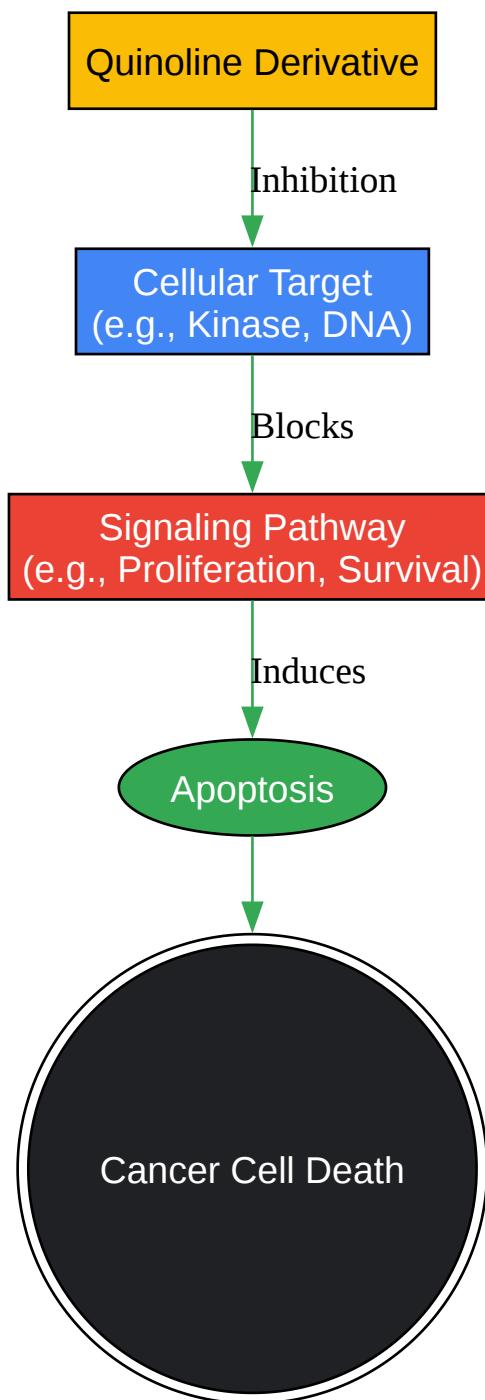
Visualizing Synthesis and Biological Pathways

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams were generated using the DOT language.



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Caption: General synthetic scheme for deriving compounds from **2,4-dichloro-6-methoxyquinoline**.

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